Equivalent In Vitro 5-HT Releasing Potency but Divergent Serotonin Syndrome Induction In Vivo
In a direct head-to-head comparison of five 5-HT releasers, H75/12 demonstrated [³H]5-HT release from mouse brain synaptosomes with an ED₅₀ within the range of 0.34–0.70 μM, comparable to p-chloroamphetamine, fenfluramine, p-Cl-PEA, and p-CH₃O-PEA [1]. However, despite equivalent in vitro potency, H75/12 was the only compound that failed to produce the serotonin syndrome at doses where the other four releasers were equipotent, indicating a divergence between its synaptosomal releasing activity and its in vivo functional effects [1].
| Evidence Dimension | [³H]5-HT release ED₅₀ (mouse brain synaptosomes) and serotonin syndrome induction |
|---|---|
| Target Compound Data | ED₅₀ = 0.34–0.70 μM (within range of comparators); serotonin syndrome NOT induced at doses equipotent for other releasers |
| Comparator Or Baseline | p-Chloroamphetamine, fenfluramine, p-Cl-PEA, p-CH₃O-PEA: ED₅₀ = 0.34–0.70 μM; all four induced serotonin syndrome with similar potencies |
| Quantified Difference | Equivalent in vitro 5-HT release ED₅₀ (no significant difference) but qualitatively absent serotonin syndrome for H75/12 only. |
| Conditions | Mouse brain synaptosomes preloaded with [³H]5-HT; serotonin syndrome assessed behaviourally in mice in vivo. |
Why This Matters
Researchers selecting a 5-HT releaser for in vivo studies where the serotonin syndrome is a confounding variable (e.g., behavioural phenotyping, thermoregulation assays) should prioritise H75/12 over p-CA or fenfluramine to avoid this confound while retaining potent 5-HT release.
- [1] Hwang EC, et al. Comparative effects of various serotonin releasing agents in mice. Biochemical Pharmacology. 1980;29(23):3163-3167. doi:10.1016/0006-2952(80)90580-8. View Source
